molecular formula C13H9Cl2N3O4S B2375071 [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 878081-34-6

[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate

Cat. No.: B2375071
CAS No.: 878081-34-6
M. Wt: 374.19
InChI Key: PPALJPRXGAFFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a thiophene ring substituted with a carbamoyl group at the 3-position. The thiophene is linked via an amide bond to a glyoxylate moiety, which is esterified with a 3,6-dichloropyridine-2-carboxylate group. The dichloropyridine moiety contributes steric bulk and electron-withdrawing properties, while the carbamoyl-thiophene segment may enhance hydrogen-bonding interactions.

Properties

IUPAC Name

[2-[(3-carbamoylthiophen-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O4S/c14-7-1-2-8(15)17-10(7)13(21)22-5-9(19)18-12-6(11(16)20)3-4-23-12/h1-4H,5H2,(H2,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPALJPRXGAFFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(=O)OCC(=O)NC2=C(C=CS2)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from 2,6-Dichloropyridine

The preparation of the 3,6-dichloropyridine-2-carboxylic acid component begins with the synthesis of 2,6-dichloropyridine, which can be accomplished through the chlorination of 2-chloropyridine as described in various patents. The typical procedure involves:

  • Heating 2-chloropyridine to 160-190°C
  • Introducing chlorine gas under photoinitiation (preferably using blue light with wavelength 420-450 nm)
  • Gradually increasing the temperature from 160°C to 190°C over 4-10 hours
  • Conducting the reaction under 1-2 atm pressure

The reaction proceeds with high selectivity and yields when performed under optimized conditions, as shown in Table 1.

Table 1: Optimization of 2,6-Dichloropyridine Synthesis Conditions

Entry Reaction Temperature (°C) Reaction Time (h) Light Source Conversion (%) Selectivity (%) Yield (%)
1 160-180 8 Blue light 95.5 93.7 89.5
2 170-190 9 Blue light 95.3 96.4 91.9
3 160-190 10 Visible light 92.7 91.8 85.1
4 160-190 8 No light 78.6 85.7 67.4

Selective Chlorination to 3,6-Dichloropyridine

The 2,6-dichloropyridine is further chlorinated to form 2,3,6-trichloropyridine, which is then selectively dechlorinated at the 2-position to yield 3,6-dichloro-2-pyridyl sodium alkoxide. The process is outlined as follows:

  • Chlorination of 2,6-dichloropyridine using anhydrous iron(III) chloride at 100-120°C
  • Reaction of 2,3,6-trichloropyridine with sodium hydroxide in an autoclave at 130-150°C for approximately 6 hours
  • Isolation of 3,6-dichloro-2-pyridyl sodium alkoxide by filtration and washing

Carboxylation of 3,6-Dichloropyridine

The carboxylation of 3,6-dichloropyridine can be achieved through the carbonylation reaction using carbon monoxide and a suitable alcohol in the presence of a palladium catalyst, as described in patent EP0820986A1. The typical procedure involves:

  • Reaction of 3,6-dichloropyridine with carbon monoxide
  • Use of a C1-C4 alkanol as a solvent and reagent
  • Addition of a weak base
  • Employing a palladium complex with a bis-diphenylphosphine ligand

This process yields the corresponding 3,6-dichloropyridine-2-carboxylate ester, which can be hydrolyzed to the carboxylic acid.

Preparation of 3-Carbamoylthiophen-2-amine

The synthesis of the 3-carbamoylthiophen-2-amine component involves multiple steps, as detailed below.

Synthesis of Thiophene Core Structure

Based on methodologies from the literature, the thiophene core can be prepared through several approaches:

  • From cyanoacetic acid derivatives through condensation reactions
  • Through cyclization of open-chain precursors containing sulfur functionalities
  • Via substitution reactions on pre-formed thiophene rings

One effective approach involves the use of ethyl 2-cyanoacetate and sulfur-containing reagents to form the thiophene ring structure.

Synthesis of the Chloroacetyl Linker and Final Coupling

Preparation of Chloroacetylated Aminothiophene

The coupling of the chloroacetyl group to the aminothiophene component is a critical step in the synthesis. Based on the procedure described for similar compounds, this can be achieved as follows:

  • Dissolve the 3-carbamoylthiophen-2-amine in dimethylformamide (DMF)
  • Add anhydrous potassium carbonate as a base
  • Add chloroacetyl chloride dropwise at a controlled temperature
  • Stir the reaction mixture for 6 hours
  • Pour into ice-cold water to precipitate the product
  • Collect by filtration, wash, and recrystallize from ethanol:DMF mixture

This procedure typically yields the N-(3-carbamoylthiophen-2-yl)-2-chloroacetamide intermediate in 70-80% yield.

Esterification with 3,6-Dichloropyridine-2-carboxylic Acid

The final step involves the esterification of 3,6-dichloropyridine-2-carboxylic acid with the chloroacetyl derivative. This can be accomplished through the following procedure:

  • Convert 3,6-dichloropyridine-2-carboxylic acid to the acid chloride using thionyl chloride
  • React the acid chloride with N-(3-carbamoylthiophen-2-yl)-2-chloroacetamide in the presence of a base (triethylamine or pyridine)
  • Purify the product through column chromatography or recrystallization

Alternatively, the esterification can be performed directly using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU).

Optimized One-Pot Synthesis Approach

An efficient one-pot approach for synthesizing the target compound can be developed by adapting methods described for similar molecules. This approach would involve:

  • Preparation of the aminothiophene carboxamide
  • In situ chloroacetylation
  • Direct esterification with the pyridine carboxylic acid

The proposed conditions for this one-pot synthesis are summarized in Table 2.

Table 2: Optimized Conditions for One-Pot Synthesis

Step Reagents Solvent Temperature (°C) Time (h) Expected Yield (%)
1 3-Carbamoylthiophen-2-amine, Chloroacetyl chloride, K2CO3 DMF 0 to rt 6 80-85
2 3,6-Dichloropyridine-2-carboxylic acid, HATU, DIPEA DMF rt 12 70-75
3 Purification (Column chromatography) Ethyl acetate/hexane rt - 60-65 (overall)

Alternative Synthetic Routes

Convergent Synthesis Approach

A convergent approach may offer advantages in terms of yield and efficiency:

  • Separately prepare 3,6-dichloropyridine-2-carboxylic acid chloroacetate
  • Separately prepare 3-carbamoylthiophen-2-amine
  • Couple these two components in a final step

This approach minimizes side reactions and may lead to higher overall yields.

Solid-Phase Synthesis Strategy

For rapid generation of analogs, a solid-phase synthesis strategy could be employed:

  • Immobilize one component (either the pyridine or thiophene) on a solid support
  • Perform the coupling reactions
  • Cleave the final product from the support

This approach is particularly useful for creating a library of derivatives for structure-activity relationship studies.

Analytical Characterization and Purity Assessment

The synthesized this compound should be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)
  • Mass Spectrometry (MS)
  • Infrared (IR) spectroscopy
  • Elemental analysis
  • High-Performance Liquid Chromatography (HPLC) for purity assessment

Expected spectroscopic data for the target compound would include characteristic signals for the thiophene ring, carbamoyl group, amide linkage, and pyridine ring with chlorine substitutions.

Scale-Up Considerations

For large-scale production, several factors must be considered:

  • Safety aspects related to handling reactive reagents like chloroacetyl chloride
  • Optimization of reaction conditions to minimize waste and maximize yield
  • Purification strategies suitable for industrial scale
  • Cost analysis of starting materials and reagents

Temperature control, mixing efficiency, and reaction time are critical parameters that require careful monitoring during scale-up.

Chemical Reactions Analysis

Types of Reactions

[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets. The carbamoylthiophene moiety may interact with enzymes or receptors, while the dichloropyridine group could enhance binding affinity or selectivity. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Thiophene vs. Benzodioxin
  • Target Compound : The thiophene ring with a carbamoyl group provides moderate electron density and hydrogen-bonding capacity.
  • Analog: [2-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate (CAS 878076-60-9) replaces the thiophene with a benzodioxin ring.
Chlorination Patterns on Pyridine
  • Target Compound : 3,6-Dichloro substitution on pyridine introduces steric hindrance and electron-withdrawing effects.
  • Analog: [2-(3,5-Dichloroanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate (CAS 380438-19-7) features additional chlorines on the aniline ring, increasing molecular weight (MW: ~413–473 g/mol) and lipophilicity, which may reduce aqueous solubility compared to the target compound .

Functional Group Modifications

Amide vs. Ester Linkages
  • Analog: [2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 5,6-dichloropyridine-3-carboxylate (CAS 736958-20-6) replaces the carbamoyl-thiophene with a thiophenemethyl group, reducing polarity and possibly weakening target binding .
Carboxylate Position on Pyridine
  • Target Compound : The 2-carboxylate ester on pyridine may influence spatial orientation in binding interactions.
  • Analog: Compounds like [2-(4-Acetamidoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate (CAS 522627-50-5) position the carboxylate at the 3-pyridine position, altering molecular geometry and dipole moments .

Molecular Weight and Solubility

  • The target compound’s MW is comparable to analogs (~413–473 g/mol), but substituents like carbamoyl groups may improve solubility over halogenated analogs (e.g., 3,5-dichloro derivatives) .

Biological Activity

The compound [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is a complex organic molecule that has garnered attention for its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H10Cl2N2O4S
  • Molecular Weight : 332.19 g/mol

Antimicrobial Properties

Research indicates that derivatives of pyridine and thiophene exhibit significant antimicrobial activity. The presence of the dichloropyridine moiety enhances the compound's interaction with microbial cell membranes, potentially disrupting their integrity.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. The mechanism appears to involve the modulation of NF-kB signaling pathways.

Case Study: Inhibition of Cytokine Production
A study conducted on RAW 264.7 macrophages showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in TNF-alpha levels, suggesting its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism.
  • Membrane Disruption : The lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
  • Cytokine Modulation : By affecting signaling pathways, it reduces inflammation and associated symptoms.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound exhibits moderate absorption with a half-life that supports once-daily dosing in therapeutic applications. Further research is needed to establish its bioavailability and metabolic pathways.

Q & A

Q. What are the recommended synthetic routes for preparing [2-[(3-carbamoylthiophen-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate, and how can reaction efficiency be optimized?

Answer: The synthesis of this compound likely involves sequential coupling reactions. A plausible route includes:

  • Step 1 : Activation of the 3,6-dichloropyridine-2-carboxylic acid moiety via esterification or acyl chloride formation.
  • Step 2 : Amide bond formation between the activated pyridine derivative and the 3-carbamoylthiophen-2-amine group.
  • Step 3 : Introduction of the oxoethyl linker via nucleophilic substitution or coupling reagents like EDC/HOBt.

Q. Optimization Strategies :

  • Use dry CH₂Cl₂ under N₂ atmosphere to prevent hydrolysis of reactive intermediates (as demonstrated in similar syntheses) .
  • Monitor reaction progress via TLC or HPLC to identify optimal reaction times.
  • Purify intermediates using reverse-phase HPLC with methanol-water gradients (30% → 100%) to achieve high purity (>95%) .

Q. Key Data :

  • Typical yields for analogous amide couplings: 47–67% .
  • Critical characterization tools: ¹H/¹³C NMR for verifying substitution patterns and IR spectroscopy (C=O stretch at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .

Q. How should researchers approach structural characterization of this compound to resolve ambiguities in regiochemistry or stereochemistry?

Answer:

  • NMR Analysis :
    • Use 2D NMR (COSY, HSQC, HMBC) to confirm connectivity between the thiophene, pyridine, and oxoethyl moieties. For example, HMBC correlations between the thiophene NH and the carbonyl group can validate amide bond formation .
  • X-ray Crystallography :
    • If crystalline, resolve absolute configuration and confirm the absence of rotational isomers.
  • Mass Spectrometry :
    • High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₄H₁₀Cl₂N₂O₄S ) and rule out side products.

Q. Common Pitfalls :

  • Overlapping signals in NMR due to similar chemical environments (e.g., aromatic protons on pyridine/thiophene). Use deuterated DMSO-d₆ to enhance signal resolution .

Advanced Research Questions

Q. What catalytic systems could enable selective functionalization of the dichloropyridine moiety, and how do steric/electronic factors influence reactivity?

Answer:

  • Palladium Catalysis :
    • Buchwald-Hartwig amination or Suzuki coupling to replace chlorine atoms with aryl/amine groups. Use Pd(OAc)₂/XPhos for sterically hindered substrates .
  • Copper-Mediated Reactions :
    • Ullmann-type couplings for C–N bond formation under mild conditions (e.g., CuI/1,10-phenanthroline in DMF at 80°C) .

Q. Steric/Electronic Considerations :

  • The 3,6-dichloro substitution on pyridine creates electron-deficient sites, favoring nucleophilic aromatic substitution (SNAr) at the 2-position due to resonance stabilization.
  • Bulky substituents on the thiophene carbamoyl group may hinder reactivity at the pyridine ring; use low-temperature conditions (0–5°C) to mitigate steric effects .

Case Study :
In analogous systems, Pd/Sc bimetallic catalysts improved yields in cross-couplings by stabilizing reactive intermediates .

Q. How can researchers reconcile contradictory data regarding the stability of intermediates during multi-step syntheses?

Answer: Contradiction Example : Divergent yields reported for amide couplings under similar conditions. Resolution Workflow :

Reproduce Reactions : Strictly control moisture (use molecular sieves ) and oxygen levels (N₂/glovebox).

Intermediate Trapping : Use quenching experiments (e.g., with D₂O) to identify unstable intermediates via LC-MS.

Computational Modeling :

  • Perform DFT calculations to compare activation energies of competing pathways (e.g., hydrolysis vs. coupling).
  • Identify transition states that lead to byproducts .

Data-Driven Example :
In silacyclopropane reactions, steric hindrance from tert-butyl groups halted unintended rearrangements, enabling isolation of intermediates .

Q. What methodologies are suitable for analyzing the compound’s bioactivity, particularly its interaction with biological targets?

Answer:

  • Enzyme Assays :
    • Test inhibition of kinases or proteases using fluorescence polarization or FRET-based assays .
  • Cellular Uptake Studies :
    • Use HPLC-MS to quantify intracellular concentrations in cell lysates.
  • Molecular Docking :
    • Model interactions with targets (e.g., ATP-binding pockets) using AutoDock Vina or Schrödinger Suite .

Q. Validation :

  • Cross-validate docking results with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Methodological Tables

Q. Table 1. Optimized Synthetic Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Amide CouplingEDC/HOBt, CH₂Cl₂, N₂, 24h67>98%
EsterificationSOCl₂, EtOH, reflux8295%

Q. Table 2. Common Byproducts and Mitigation Strategies

ByproductSourceMitigation
Hydrolysis productMoisture in solventUse anhydrous CH₂Cl₂, molecular sieves
Di-substituted pyridineOver-reaction in SNArLimit reaction time to 2h at 0°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.